
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H7BrCl2N2 and a molecular weight of 305.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylquinoline, followed by amination at the 8th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents like dichloromethane or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-4,6-dichloro-3-methylquinolin-8-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4,7-dichloroquinoline
- 4,6-Dichloro-3-methylquinoline
Comparison: Compared to its analogs, 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine exhibits unique properties due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C10H7BrCl2N2 |
|---|---|
Peso molecular |
305.98 g/mol |
Nombre IUPAC |
7-bromo-4,6-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(8(4)13)2-6(12)7(11)9(10)14/h2-3H,14H2,1H3 |
Clave InChI |
ZSBWGNQRUILWKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
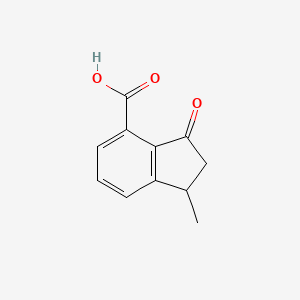
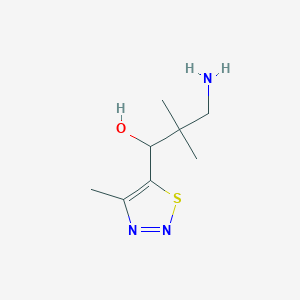
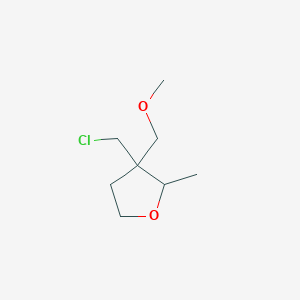
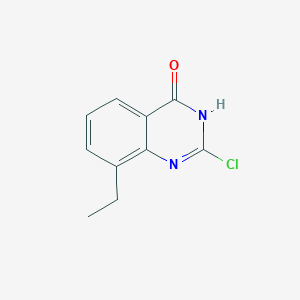

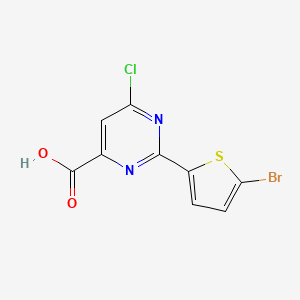
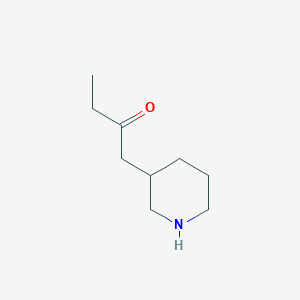
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
